molecular formula C9H16O3 B3183860 (S)-tert-butyl 3-hydroxypent-4-enoate CAS No. 1040390-31-5

(S)-tert-butyl 3-hydroxypent-4-enoate

Cat. No. B3183860
CAS RN: 1040390-31-5
M. Wt: 172.22 g/mol
InChI Key: OBFPCKWYDQCBHO-SSDOTTSWSA-N
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Description

(S)-tert-butyl 3-hydroxypent-4-enoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that has a unique structure, making it an interesting subject for research. In

Scientific Research Applications

Asymmetric Synthesis

(S)-tert-butyl 3-hydroxypent-4-enoate has been explored in various studies for its utility in asymmetric synthesis. For instance, its applications include the synthesis of amino acid derivatives and other complex organic molecules. This compound has been used in reactions involving dihydroxylations and conjugate additions, which are key steps in the synthesis of enantiomerically enriched products (Csatayová et al., 2011).

Synthesis of Heterocycles

The compound is instrumental in the synthesis of heterocyclic compounds. For example, free radical additions to tert-butyl perpent-4-enoate can result in the formation of substituted γ-butyrolactones, a class of heterocyclic compounds (Maillard et al., 1985).

Organic Synthesis Applications

In organic synthesis, (S)-tert-butyl 3-hydroxypent-4-enoate has been used in multiple contexts, including the preparation of fluorinated compounds and other organic derivatives. This includes the acylation of amino esters and subsequent reactions to produce isomeric pyrazoles, demonstrating its versatility in synthetic chemistry (Iminov et al., 2015).

properties

IUPAC Name

tert-butyl (3S)-3-hydroxypent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7,10H,1,6H2,2-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFPCKWYDQCBHO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 3-hydroxypent-4-enoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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